molecular formula C11H16S B7996071 2-(2-iso-Propylphenyl)ethanethiol

2-(2-iso-Propylphenyl)ethanethiol

Cat. No.: B7996071
M. Wt: 180.31 g/mol
InChI Key: PXVUCDYULOBBMY-UHFFFAOYSA-N
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Description

2-(2-iso-Propylphenyl)ethanethiol is an organic compound belonging to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 2-iso-propylphenylmagnesium bromide with ethylene sulfide, followed by hydrolysis to yield the desired thiol. Another method includes the reaction of 2-iso-propylphenylacetic acid with phosphorus pentasulfide (P2S5) to form the thiol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reactions often involve alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of thioethers.

Scientific Research Applications

2-(2-iso-Propylphenyl)ethanethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylphenyl)ethanethiol involves its interaction with molecular targets through the thiol group. The compound can form covalent bonds with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol with a similar structure but without the iso-propylphenyl group.

    1-Butanethiol: Another thiol with a longer carbon chain.

    2-Phenylethanethiol: Similar structure but with a phenyl group instead of an iso-propylphenyl group.

Uniqueness

2-(2-iso-Propylphenyl)ethanethiol is unique due to the presence of the iso-propylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable in specific applications.

Properties

IUPAC Name

2-(2-propan-2-ylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVUCDYULOBBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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